molecular formula C12H11NO3 B14615526 2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- CAS No. 58700-97-3

2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-

Cat. No.: B14615526
CAS No.: 58700-97-3
M. Wt: 217.22 g/mol
InChI Key: QNEFCYZYXDTMSO-UHFFFAOYSA-N
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Description

2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- is a heterocyclic compound that features a pyran ring fused with a dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- typically involves the reaction of a pyran derivative with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The temperature and pH of the reaction mixture are carefully monitored to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy derivatives.

Scientific Research Applications

2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can act as a probe in studying enzyme mechanisms and interactions.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyran ring structure allows for interactions with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran, 3,4-dihydro-: A related compound with a similar pyran ring structure but lacking the dione and phenylamino groups.

    Dihydropyran: Another similar compound used in organic synthesis.

Uniqueness

2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]- is unique due to its combination of a pyran ring with a dione structure and a phenylamino group

Properties

CAS No.

58700-97-3

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

4-hydroxy-5-(phenyliminomethyl)-2,3-dihydropyran-6-one

InChI

InChI=1S/C12H11NO3/c14-11-6-7-16-12(15)10(11)8-13-9-4-2-1-3-5-9/h1-5,8,14H,6-7H2

InChI Key

QNEFCYZYXDTMSO-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C(=C1O)C=NC2=CC=CC=C2

Origin of Product

United States

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